

# A Comparative Guide to the Selectivity of Galectin Inhibitors GB1490 and GB1107

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## Compound of Interest

Compound Name: GB1490

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This guide provides an objective comparison of the selectivity profiles of two prominent galectin inhibitors, **GB1490** and GB1107. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their studies of galectin biology and therapeutic development.

## Introduction to GB1490 and GB1107

GB1107 is a potent, selective, and orally active inhibitor of Galectin-3 (Gal-3), a protein implicated in a variety of diseases, including fibrosis and cancer.<sup>[1][2]</sup> It has been shown to reduce the growth of lung adenocarcinoma and metastasis in preclinical models.<sup>[1][2]</sup>

**GB1490** is a selective and orally available inhibitor of Galectin-1 (Gal-1), a key regulator of immune responses and apoptosis.<sup>[3]</sup> It was developed from a series of Galectin-3 selective compounds and has demonstrated the ability to reverse Galectin-1-induced apoptosis.<sup>[3]</sup>

## Comparative Selectivity Profile

The primary difference between **GB1490** and GB1107 lies in their selectivity for different members of the galectin family. GB1107 is highly selective for Galectin-3, while **GB1490** displays a preference for Galectin-1. This is quantitatively demonstrated by their dissociation constants ( $K_d$ ) against these two targets.

Target	GB1490 (Kd, $\mu$ M)	GB1107 (Kd, $\mu$ M)
Galectin-1	0.4	3.7
Galectin-3	2.7	0.037
Data sourced from Zetterberg et al., J Med Chem, 2023.[3]		

As the data indicates, **GB1490** has a 6.75-fold higher affinity for Galectin-1 over Galectin-3. Conversely, GB1107 exhibits a 100-fold greater affinity for Galectin-3 compared to Galectin-1, highlighting its high selectivity.

Further studies have reported that **GB1490** demonstrates a selectivity of 6- to 320-fold for Galectin-1 over a broader panel of galectins.[3] Similarly, GB1107 has been described as having over 1000-fold selectivity for Galectin-3 against other galectins, though the full panel data is not publicly available.

## Experimental Protocols

The binding affinities (Kd) of these inhibitors are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP). The following is a generalized protocol based on standard methods for assessing galectin-inhibitor interactions.

### Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled ligand from a galectin by a competitive inhibitor.

Materials:

- Recombinant human galectins (e.g., Galectin-1 and Galectin-3)
- Fluorescently labeled probe with known affinity for the target galectin
- Inhibitor compounds (**GB1490** or GB1107)

- Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)
- Microplates (e.g., 384-well, black, low-volume)
- Plate reader capable of measuring fluorescence polarization

Method:

- Preparation of Reagents:
  - Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
  - Create a serial dilution of the inhibitor in the assay buffer.
  - Prepare solutions of the galectin and the fluorescent probe at fixed concentrations in the assay buffer. The concentration of the galectin should be in the range of its  $K_d$  for the probe.
- Assay Procedure:
  - Add the galectin solution to all wells of the microplate.
  - Add the serially diluted inhibitor solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.
  - Add the fluorescent probe solution to all wells.
  - Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to reach equilibrium.
- Data Acquisition:
  - Measure the fluorescence polarization of each well using a plate reader.
- Data Analysis:
  - The  $IC_{50}$  value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

- The  $K_i$  (and subsequently  $K_d$ ) can be calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation, which takes into account the concentration and  $K_d$  of the fluorescent probe.

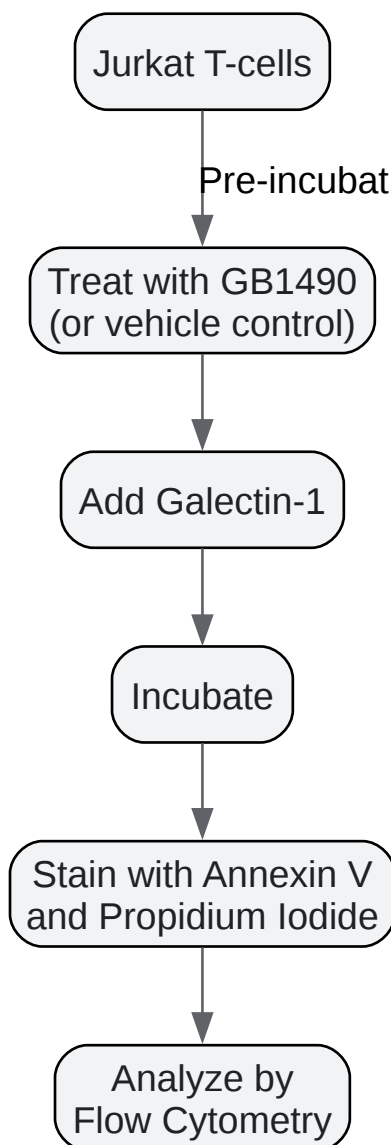
## Signaling Pathways

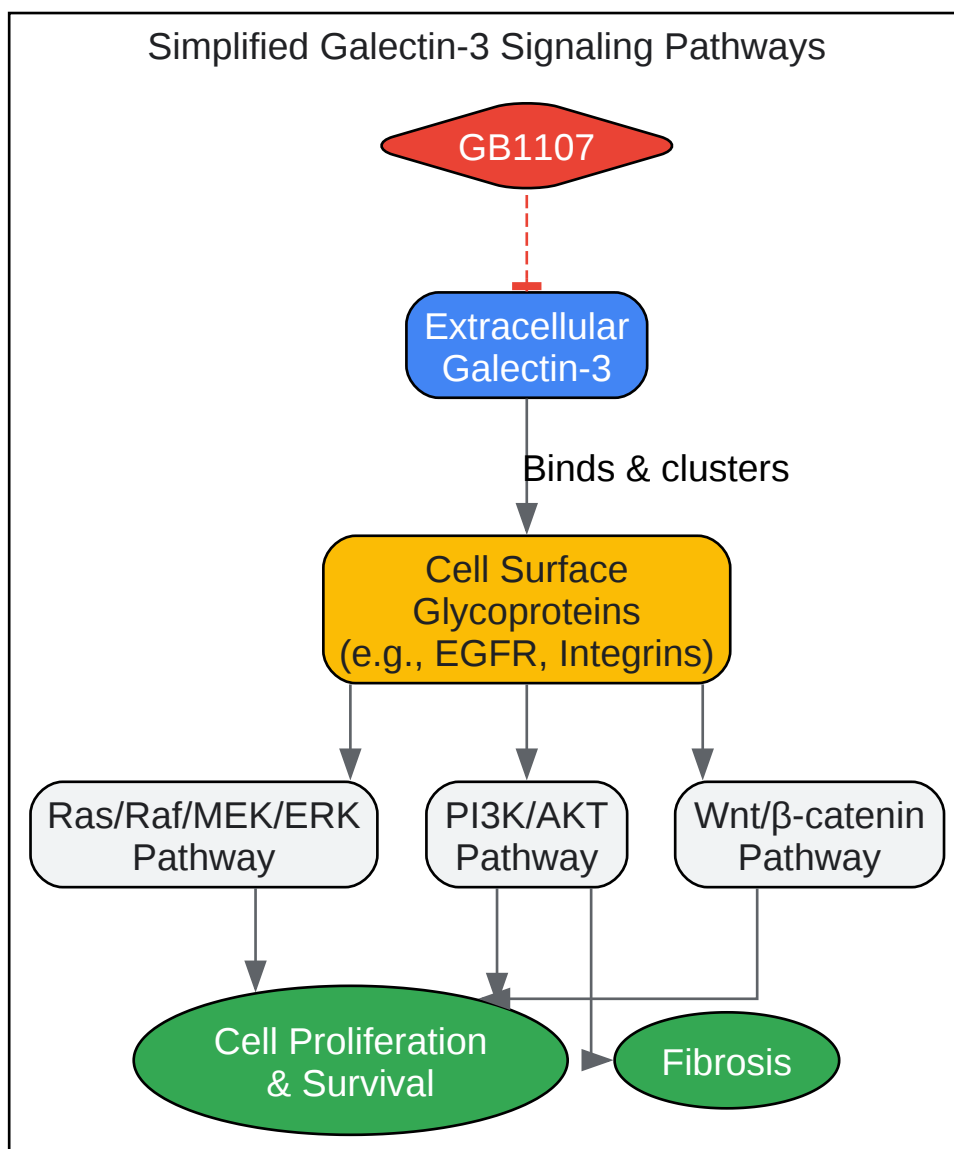
The differential selectivity of **GB1490** and GB1107 allows for the specific interrogation of the distinct signaling pathways modulated by Galectin-1 and Galectin-3.

### Galectin-1 Signaling

Extracellular Galectin-1 can induce apoptosis in activated T-cells by cross-linking cell surface glycoproteins such as CD7 and CD45. This diagram illustrates a simplified workflow for a Galectin-1 mediated apoptosis assay.

## Galectin-1 Induced Apoptosis Assay Workflow





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- To cite this document: BenchChem. [A Comparative Guide to the Selectivity of Galectin Inhibitors GB1490 and GB1107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610044#what-are-the-differences-between-gb1490-and-gb1107-selectivity]

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